molecular formula C16H20ClN3O3 B8725916 4-Chloro-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazoline CAS No. 196195-13-8

4-Chloro-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazoline

Cat. No. B8725916
CAS RN: 196195-13-8
M. Wt: 337.80 g/mol
InChI Key: OUJRTEVIUYGUQY-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazoline is a useful research compound. Its molecular formula is C16H20ClN3O3 and its molecular weight is 337.80 g/mol. The purity is usually 95%.
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properties

CAS RN

196195-13-8

Molecular Formula

C16H20ClN3O3

Molecular Weight

337.80 g/mol

IUPAC Name

4-[3-(4-chloro-6-methoxyquinazolin-7-yl)oxypropyl]morpholine

InChI

InChI=1S/C16H20ClN3O3/c1-21-14-9-12-13(18-11-19-16(12)17)10-15(14)23-6-2-3-20-4-7-22-8-5-20/h9-11H,2-8H2,1H3

InChI Key

OUJRTEVIUYGUQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCN3CCOCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Methoxy-7-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one (23.9 g, 75 mmol) was suspended in thionyl chloride (210 ml) and DMF (1.8 ml) then heated at reflux for 1.5 hours. The thionyl chloride was removed by evaporation under vacuum and the residue azeotroped with toluene three times. The residue was taken up in water and basified (pH8) with saturated aqueous sodium hydrogen carbonate solution. The aqueous layer was extracted with dichloromethane (4×400 ml), the organic layer was washed with water and brine then dried (MgSO4). After filtration the organic layer was concentrated under vacuum to give a yellow solid which was triturated with ethyl acetate to give 4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinazoline (17.39 g, 52%) as a pale cream solid.
Quantity
23.9 g
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1.8 mL
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210 mL
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Synthesis routes and methods II

Procedure details

A solution of 4-hydroxy-6-methoxy-7-(3-morpholinopropoxy)quinazoline (2.87 g, 9 mmol) and DMF (1 ml) in thionyl chloride (35 ml) was refluxed for 45 minutes. After addition of toluene, the volatiles were removed by evaporation. The residue was partitioned between ethyl acetate and water and the aqueous layer was adjusted to pH8 with 2M aqueous sodium hydroxide. The organic layer was washed with water and brine, dried (MgSO4) and the volatiles were removed by evaporation. The solid residue was purified by column chromatography eluting with a mixture of methylene chloride, acetonitrile and methanol (50/47.5/2.5) to give 4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinazoline (2 g, 66%).
Quantity
2.87 g
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reactant
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Quantity
1 mL
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reactant
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35 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of 4-hydroxy-6-methoxy-7-(3-morpholinopropoxy)quinazoline (638 mg, 2 mmol) and thionyl chloride (8 ml) was heated at reflux for 30 minutes. Excess thionyl chloride was removed by evaporation and by azeotroping with toluene (x2). The residue was suspended in methylene chloride and 10% aqueous solution of sodium hydrogen carbonate was added to the mixture. The organic layer was separated, dried (MgSO4) and the solvent removed by evaporation. The residue was triturated with ether, the solid was collected by filtration, washed with ether and dried under vacuum to give 4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinazoline (590 mg, 87%).
Quantity
638 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

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